molecular formula C22H15ClFN3O2S B2581867 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1235032-39-9

1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2581867
CAS No.: 1235032-39-9
M. Wt: 439.89
InChI Key: ZVTHAOBXHQOGOX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole is a synthetic nitroimidazole derivative of significant interest in medicinal chemistry research. This compound is designed for laboratory investigation purposes only and is not for diagnostic or therapeutic applications. This compound belongs to the imidazole class of heterocycles, which are widely investigated for their diverse biological activities. Its molecular structure incorporates multiple pharmacophores associated with bioactive properties: a nitroimidazole core, a benzylthio ether substituent, and two distinct aryl rings (3-chlorophenyl and 3-nitrophenyl). Similar nitroimidazole derivatives have demonstrated considerable potential in antimicrobial research, particularly against fungal pathogens, by targeting essential enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51) . The incorporation of a benzylthio moiety at the 2-position is a strategic modification observed in other bioactive imidazole compounds, which may enhance interaction with biological targets . The primary research applications of this compound are anticipated in the fields of antimicrobial discovery and chemical biology. It serves as a valuable scaffold for structure-activity relationship (SAR) studies aimed at developing new antifungal agents, especially relevant given the rising challenge of antimicrobial resistance . Researchers can utilize this compound as a building block for constructing more complex molecular architectures or as a lead compound for optimizing pharmacological properties. The presence of the nitro group and halogen atoms provides sites for further chemical modification, enabling extensive exploration of chemical space in drug discovery campaigns. This product is provided exclusively for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and implement appropriate safety protocols when handling this compound.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2S/c23-17-4-2-5-19(12-17)26-21(16-3-1-6-20(11-16)27(28)29)13-25-22(26)30-14-15-7-9-18(24)10-8-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTHAOBXHQOGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Substitution Reactions: The aromatic rings are introduced through nucleophilic aromatic substitution reactions. For instance, the 3-chlorophenyl group can be introduced by reacting 3-chlorobenzyl chloride with an appropriate nucleophile.

    Thioether Formation: The 4-fluorobenzylthio group is introduced via a thioether formation reaction, where a thiol reacts with a benzyl halide under basic conditions.

    Nitration: The nitro group is introduced through nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in hydrochloric acid (HCl)

    Substitution: Chlorine gas (Cl₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Biological Activities

Research indicates that derivatives of imidazole, including this compound, exhibit a range of pharmacological effects:

Anticancer Activity

Studies have shown that imidazole derivatives can inhibit the growth of cancer cells through various mechanisms. For instance:

  • Mechanism of Action : The imidazole ring can interact with metal ions in enzymes involved in cancer pathways, potentially inhibiting their activity.
  • Case Study : A study demonstrated that compounds structurally similar to 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole significantly reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent.

Antimicrobial Properties

The compound's thioether and imidazole functionalities suggest potential antimicrobial activity:

  • Activity Against Bacteria : Preliminary assays indicate that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Research Findings : Comparative studies have shown that similar thioether compounds exhibit notable antibacterial activity, suggesting this compound may have similar efficacy.

Anti-inflammatory Effects

Imidazole derivatives are known for their anti-inflammatory properties:

  • Biological Mechanism : They can modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.
  • Study Insights : Research has indicated that certain imidazole compounds exhibit significant anti-inflammatory effects, making them candidates for further study in inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps:

  • Formation of the Imidazole Ring : Utilizing appropriate precursors to construct the imidazole core.
  • Substitution Reactions : Introducing the chlorophenyl, fluorobenzyl, and nitrophenyl groups through electrophilic aromatic substitution or nucleophilic attacks.

Data Table: Biological Activities Summary

Activity TypeMechanismReference
AnticancerEnzyme inhibition
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID (Reference) Substituents Biological Activity Synthesis Highlights
Target Compound 1: 3-ClPh; 2: (4-FBz)S; 5: 3-NO₂Ph Hypothesized kinase/TGR5 modulation Likely via imidazole cyclization and S-alkylation (inferred from )
SB203580 (4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)1H-imidazole) 4-FPh, 4-MeSO₂Ph, pyridyl p38 MAPK inhibitor Multi-step substitution under anhydrous conditions
TGR5 Agonist 6g () 2: (Phenoxyethyl)thio; 1: 4-FPh; 5: Propan-2-yl(3,4-dimethoxyphenyl) Potent TGR5 agonist (EC₅₀ = 8 nM) Click chemistry and thioether coupling
5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol 1: CF₃OPh; 5: 3-NO₂Ph; 2: Thiol Unreported (structural analog) Thiolation via thiocarbonyldiimidazole
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Benzoimidazolone core with sulfonyl groups Antitumor (IC₅₀ = 0.5–5 µM) Chlorosulfonation and Fe/HCl reduction

Biological Activity

1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines its biological activity, including antimicrobial effects, cytotoxicity, and mechanisms of action, supported by case studies and research findings.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • A chlorophenyl group
  • A fluorobenzyl thioether linkage
  • A nitrophenyl substituent

The molecular formula is C16H14ClFN3O2SC_{16}H_{14}ClFN_3O_2S, with a molecular weight of approximately 383.82 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Studies have demonstrated that this compound displays significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.50 μg/mL
Escherichia coli0.50 μg/mL1.00 μg/mL
Candida albicans0.75 μg/mL1.50 μg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungal strains, suggesting its potential use in treating infections caused by resistant pathogens .

Cytotoxicity Studies

In vitro cytotoxicity assessments were conducted using various cancer cell lines to evaluate the compound's safety profile. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells.

Table 2: Cytotoxicity Results

Cell LineIC50 (μM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)10.0
HEK293 (normal cells)>60

These findings highlight the compound's potential as an anticancer agent, with a favorable therapeutic index .

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Inhibition of DNA Gyrase : The compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, leading to bacterial cell death.
  • Biofilm Disruption : It effectively disrupts biofilm formation in Staphylococcus aureus, enhancing its efficacy against biofilm-associated infections.
  • Synergistic Effects : When combined with other antibiotics such as Ciprofloxacin, the compound exhibits synergistic effects, reducing the effective concentration required for antimicrobial activity .

Case Studies

Several case studies have reported on the efficacy of this compound in clinical and laboratory settings:

  • Case Study 1 : A study on Staphylococcus aureus infections demonstrated that treatment with this compound reduced bacterial load significantly compared to control groups treated with standard antibiotics.
  • Case Study 2 : In a murine model of breast cancer, administration of the compound resulted in a marked decrease in tumor size compared to untreated controls, indicating its potential as an adjunct therapy in oncology.

Q & A

Basic: What are the standard synthetic protocols for preparing 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Thioether Formation: Reacting a thiol-containing intermediate (e.g., 4-fluorobenzyl mercaptan) with a halogenated imidazole precursor under basic conditions.
  • Heterogeneous Catalysis: Using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour, followed by TLC monitoring and recrystallization in aqueous acetic acid .
  • Purification: Column chromatography or recrystallization to isolate the product. Key characterization includes IR (to confirm thioether C–S stretch at ~650 cm⁻¹) and ¹H NMR (to verify aromatic protons and substituent integration) .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents like PEG-400 enhance reaction efficiency due to their high boiling points and compatibility with heterogeneous catalysts .
  • Catalyst Screening: Testing alternative catalysts (e.g., montmorillonite K10) or adjusting pH (e.g., 10–12.5) to reduce side reactions.
  • Temperature Gradients: Conducting kinetic studies at varying temperatures (50–90°C) to identify optimal exothermic/endothermic windows.
  • In Situ Monitoring: Employing HPLC or inline FTIR to track intermediate formation and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques are essential for structural elucidation of this imidazole derivative?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., S–C stretch at 600–700 cm⁻¹, nitro group at ~1520 cm⁻¹) .
  • ¹H/¹³C NMR: Assigns aromatic proton environments (e.g., deshielded protons near electron-withdrawing groups like –NO₂) and confirms regiochemistry .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) and detects fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in substituent positioning for this compound?

Methodological Answer:

  • Crystal Growth: Use vapor diffusion or slow evaporation in solvents like DCM/hexane to obtain single crystals.
  • Data Collection: Employ synchrotron radiation for high-resolution data (≤1.0 Å) to resolve overlapping electron densities.
  • Software Refinement: Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for heavy atoms (Cl, S) .
  • Validation: Cross-check with Hirshfeld surfaces to confirm intermolecular interactions (e.g., C–H⋯S, π-stacking) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antifungal Screening: Use microdilution assays against Candida albicans (MIC ≤0.25 µg/mL indicates potency) .
  • Enzyme Inhibition: Test against kinases (e.g., Cdk2/Cdk9) via competitive ATP-binding assays (Ki ≤4 nM suggests selectivity) .
  • Cytotoxicity: Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced: How can molecular docking predict the binding affinity of this compound to TGR5 receptors?

Methodological Answer:

  • Receptor Preparation: Retrieve TGR5 structure (PDB: 6KJG), remove water molecules, and add polar hydrogens using AutoDockTools .
  • Ligand Parameterization: Assign Gasteiger charges and rotatable bonds to the compound.
  • Docking Protocol: Run Lamarckian genetic algorithm (100 runs) with grid boxes centered on the orthosteric site.
  • Validation: Compare results with known agonists (e.g., 6g in ) and analyze hydrogen bonds/π-interactions using PyMOL .

Advanced: How to address contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization: Validate protocols using positive controls (e.g., fluconazole for antifungal assays) .
  • Solubility Correction: Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Metabolic Stability: Conduct liver microsome assays to rule out rapid degradation masking true activity .
  • Statistical Analysis: Apply ANOVA or Tukey’s HSD test to identify significant outliers across replicates .

Basic: What computational tools aid in analyzing the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to compute HOMO-LUMO gaps and electrostatic potential maps.
  • Solvent Effects: Simulate polarizable continuum models (PCM) in water/DMSO to predict solubility .
  • ADMET Prediction: Utilize SwissADME or pkCSM to estimate bioavailability and toxicity profiles .

Advanced: How to design SAR studies for optimizing the 3-nitrophenyl substituent?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with –CF₃, –OCH₃, or –CN groups at the 3-position to modulate electron-withdrawing effects .
  • Biological Profiling: Compare IC₅₀ values across analogs to correlate electronic properties with activity (e.g., –NO₂ vs. –CN in kinase assays) .
  • Crystallographic Analysis: Resolve ligand-receptor complexes to identify steric clashes or favorable interactions .

Advanced: What strategies mitigate synthetic challenges in introducing the 4-fluorobenzylthio group?

Methodological Answer:

  • Protecting Groups: Temporarily mask reactive sites (e.g., imidazole N–H) with Boc or Fmoc during thioether formation .
  • Radical Thiol-Ene Reactions: Explore photoinitiated coupling to avoid harsh basic conditions .
  • Microwave Assistance: Reduce reaction times from hours to minutes while maintaining yield .

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